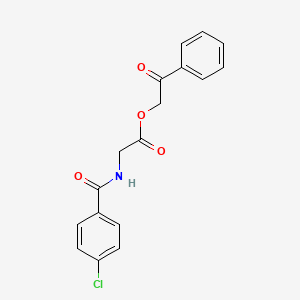
2-oxo-2-phenylethyl N-(4-chlorobenzoyl)glycinate
描述
2-oxo-2-phenylethyl N-(4-chlorobenzoyl)glycinate, also known as CGP 7930, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzoylphenylureas and has been found to have various biochemical and physiological effects.
作用机制
2-oxo-2-phenylethyl N-(4-chlorobenzoyl)glycinate 7930 acts as a competitive antagonist of the GABA-B receptor. It binds to the same site on the receptor as GABA and prevents its binding. This results in the inhibition of GABA-B receptor-mediated signaling, which leads to an increase in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
This compound 7930 has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound 7930 can enhance the release of acetylcholine, dopamine, and noradrenaline from rat brain slices. In vivo studies have shown that this compound 7930 can increase the activity of dopaminergic and noradrenergic neurons in the brain. This compound 7930 has also been found to enhance the analgesic effects of opioids and to reduce the development of tolerance to opioids.
实验室实验的优点和局限性
One of the advantages of using 2-oxo-2-phenylethyl N-(4-chlorobenzoyl)glycinate 7930 in lab experiments is its selectivity for the GABA-B receptor. This allows researchers to study the specific effects of GABA-B receptor inhibition without affecting other neurotransmitter systems. However, one limitation of using this compound 7930 is its relatively low potency compared to other GABA-B receptor antagonists. This may require the use of higher concentrations of this compound 7930 in experiments, which could affect the interpretation of results.
未来方向
There are several future directions for the study of 2-oxo-2-phenylethyl N-(4-chlorobenzoyl)glycinate 7930. One area of interest is the role of GABA-B receptor signaling in the regulation of pain. This compound 7930 has been found to enhance the analgesic effects of opioids, suggesting that GABA-B receptor antagonists may have potential as adjuncts to opioid therapy for pain management. Another area of interest is the potential use of GABA-B receptor antagonists in the treatment of addiction. This compound 7930 has been found to reduce the development of tolerance to opioids, suggesting that GABA-B receptor antagonists may have potential as a treatment for opioid addiction. Further studies are needed to explore these potential applications of this compound 7930.
In conclusion, this compound 7930 is a chemical compound that has been extensively studied for its potential use in scientific research. Its selectivity for the GABA-B receptor has allowed researchers to study the specific effects of GABA-B receptor inhibition. This compound 7930 has various biochemical and physiological effects, including enhancing the release of neurotransmitters and reducing the development of tolerance to opioids. Further studies are needed to explore the potential applications of this compound 7930 in the treatment of pain and addiction.
科学研究应用
2-oxo-2-phenylethyl N-(4-chlorobenzoyl)glycinate 7930 has been widely used in scientific research as a selective antagonist of the GABA-B receptor. The GABA-B receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. This compound 7930 has been found to inhibit the binding of GABA to the GABA-B receptor, thereby blocking its inhibitory effects.
属性
IUPAC Name |
phenacyl 2-[(4-chlorobenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c18-14-8-6-13(7-9-14)17(22)19-10-16(21)23-11-15(20)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOUIYIKEMKGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(2-methoxyethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4708748.png)
![5-[(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4708754.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B4708762.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B4708767.png)

![N-cyclopropyl-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4708779.png)

![3-{5-chloro-2-[2-(methylthio)-1-propen-1-yl]-1,3-benzothiazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B4708796.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B4708802.png)
![9-ethyl-3-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4708809.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-5-(1-piperidinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B4708829.png)
![1-methyl-4-({[(4-methylphenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4708843.png)
![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4708850.png)